molecular formula C13H17NO2 B185906 3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde CAS No. 186190-91-0

3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde

Cat. No. B185906
M. Wt: 219.28 g/mol
InChI Key: NBHXDQSTKBOKNO-UHFFFAOYSA-N
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Description

“3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde” is a chemical compound with the molecular formula C13H17NO2 . It is used in proteomics research .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde” is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .


Physical And Chemical Properties Analysis

The molecular weight of “3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde” is 219.28 g/mol .

Future Directions

The future directions in the research and development of “3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde” and similar pyrrolidine compounds involve the design of new compounds with different biological profiles . This can be achieved by investigating how the chiral moiety influences kinase inhibition and making further modifications .

properties

IUPAC Name

3-(2-pyrrolidin-1-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-11-12-4-3-5-13(10-12)16-9-8-14-6-1-2-7-14/h3-5,10-11H,1-2,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHXDQSTKBOKNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444744
Record name 3-(2-pyrrolidin-1-yl-ethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde

CAS RN

186190-91-0
Record name 3-[2-(1-Pyrrolidinyl)ethoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186190-91-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-pyrrolidin-1-yl-ethoxy)benzaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID60444744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 186190-91-0
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Synthesis routes and methods I

Procedure details

To a stirred solution of 3-hydroxybenzaldehyde (20 mmol) in DMSO (50 mL) at rt, solid Cs2CO3 (60 mmol) was added. 1-(2-chloroethyl)pyrrolidine hydrochloride (30 mmol) was added to the reaction mixture and heated to 90° C. for 9 h. After cooling to rt, the reaction was quenched by cold H2O (50 mL), and the resulting mixture was extracted with EtOAc (3×100 mL). The combined EtOAc extracts were washed with brine (3×50 mL) and dried (anhydrous Na2SO4). The solvent was removed in vacuo to afford crude 3-(2-pyrrolidin-1-yl-ethoxy)benzaldehyde.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
60 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 3-hydroxybenzaldehyde (4.15 g, 33.98 mmol), KOH (4.93 g) and DMSO (50 ml) was added N-(2-chloroethyl)pyrrolidine hydrochloride (6.94 g). The reaction mixture was stirred at room temperature overnight, then was poured into water (750 ml) and ethyl acetate (350 ml) was added. The layers were separated, the aqueous layer was extracted with ethyl acetate and the combined organic layers were washed with water (2×1000 ml), dried over MgSO4, filtered and stripped to afford 7.12 g of 3-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde.
Quantity
4.15 g
Type
reactant
Reaction Step One
Name
Quantity
4.93 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
6.94 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three
Name
Quantity
750 mL
Type
solvent
Reaction Step Three

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